molecular formula C13H18N2O2S B8734467 Methyl 2-(3,3-diethylthioureido)benzoate

Methyl 2-(3,3-diethylthioureido)benzoate

Cat. No.: B8734467
M. Wt: 266.36 g/mol
InChI Key: ZWSGCDBJMCWODL-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-diethylthioureido)benzoate is a synthetic organic compound featuring a benzoate ester linked to a 3,3-diethylthiourea moiety. Thiourea derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties. The thiourea core is notable for its ability to form multiple hydrogen bonds with biological targets, such as enzymes and receptors, which is a key feature for the development of enzyme inhibitors and receptor antagonists . Research into analogous thiourea-containing compounds has demonstrated significant biological activities, including antimicrobial, antitumor, antiviral, and anti-tuberculosis effects . Specifically, such compounds have been investigated as inhibitors of various kinases and DNA-topoisomerase . The presence of the benzoate ester in this particular molecule may influence its lipophilicity and pharmacokinetic properties. This product is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic purposes, nor for human consumption.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

methyl 2-(diethylcarbamothioylamino)benzoate

InChI

InChI=1S/C13H18N2O2S/c1-4-15(5-2)13(18)14-11-9-7-6-8-10(11)12(16)17-3/h6-9H,4-5H2,1-3H3,(H,14,18)

InChI Key

ZWSGCDBJMCWODL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Methyl 2-(3,3-diethylthioureido)benzoate C₁₃H₁₈N₂O₂S 266.36 Not reported 63 Diethylthiourea
2-(3-Benzyl-3-methylthioureido)benzoic acid (3g) C₁₆H₁₆N₂O₂S 300.37 117–119 61 Benzyl, methylthiourea
2-[3-Methyl-3-(2-phenylethyl)thioureido]benzoic acid (3h) C₁₇H₁₈N₂O₂S 314.40 130–133 81 Phenethyl, methylthiourea
Methyl 2-(3-benzoylthioureido)acetate C₁₁H₁₂N₂O₃S 264.29 148–150 77 Benzoylthiourea, acetate ester

Key Observations :

  • Substituent Impact on Melting Points :
    • Aromatic substituents (e.g., benzyl in 3g, phenethyl in 3h) increase melting points compared to aliphatic diethyl groups in the target compound, likely due to enhanced π-π stacking and crystallinity .
    • Methyl 2-(3-benzoylthioureido)acetate (mp 148–150°C) has a higher melting point than the target compound, possibly due to stronger hydrogen bonding from the benzoyl group .
  • Synthesis Yields :
    • The phenethyl-substituted 3h achieved the highest yield (81%), suggesting that bulky aromatic groups may stabilize intermediates during synthesis. The target compound’s lower yield (63%) may reflect steric or electronic challenges in diethylthiourea formation .

Spectral and Crystallographic Comparisons

NMR Data :
  • Target Compound : Expected signals include ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for NCH₂) and aromatic protons (δ ~7.0–8.5 ppm).
  • 3g and 3h :
    • 3g shows a benzyl CH₂ signal at δ 5.19 ppm and aromatic protons up to δ 8.44 ppm .
    • 3h exhibits phenethyl CH₂ signals at δ 2.97 and 4.02 ppm, with downfield NH protons at δ 10.71 ppm .
  • Methyl 2-(3-benzoylthioureido)acetate : Features a benzoyl group (δ ~7.3–8.1 ppm) and a distinct SCH₃ signal at δ 2.59 ppm .

Crystallography :

  • Methyl 2-(3-benzoylthioureido)acetate forms a 2D hydrogen-bonded network via N–H⋯S and C–H⋯O interactions . The target compound’s diethyl groups may reduce such interactions, leading to less dense packing and lower melting points.

Functional Group Comparisons

Thiourea vs. Sulfonylurea Derivatives :
  • Thiourea Derivatives (e.g., target compound, 3g, 3h):
    • Exhibit NHCS groups capable of hydrogen bonding and metal coordination.
    • Used in catalysis and as enzyme inhibitors .
  • Sulfonylurea Derivatives (e.g., metsulfuron methyl ester in ):
    • Contain SO₂NHC(O)NH groups, commonly used as herbicides.
    • Higher polarity due to sulfonyl groups, contrasting with the lipophilic diethylthiourea in the target compound .

Preparation Methods

Synthesis of Methyl 2-Aminobenzoate

The synthesis begins with methyl 2-aminobenzoate, a commercially available precursor. For laboratory-scale preparation, esterification of 2-aminobenzoic acid (anthranilic acid) with methanol under acidic catalysis is typical:

2-Aminobenzoic acid+CH3OHH+Methyl 2-aminobenzoate+H2O\text{2-Aminobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-aminobenzoate} + \text{H}2\text{O}

Conditions :

  • Catalyst : Concentrated sulfuric acid (0.5–1.0 mol%).

  • Solvent : Excess methanol (neat conditions).

  • Temperature : Reflux (65–70°C) for 4–6 hours.

  • Yield : 85–92% after recrystallization from ethanol.

Introduction of the Thiourea Group

The amine group of methyl 2-aminobenzoate reacts with diethylamine and carbon disulfide (CS₂) to form the thiourea derivative. This two-step process involves:

  • Formation of the Isothiocyanate Intermediate :

Methyl 2-aminobenzoate+CS2Methyl 2-isothiocyanatobenzoate+H2S\text{Methyl 2-aminobenzoate} + \text{CS}2 \rightarrow \text{Methyl 2-isothiocyanatobenzoate} + \text{H}2\text{S}

Conditions :

  • Base : Pyridine or triethylamine to absorb H₂S.

  • Solvent : Dichloromethane or THF.

  • Temperature : 0–5°C (to minimize side reactions).

  • Reaction with Diethylamine :

Methyl 2-isothiocyanatobenzoate+2Et2NHMethyl 2-(3,3-diethylthioureido)benzoate+NH3\text{Methyl 2-isothiocyanatobenzoate} + 2 \text{Et}2\text{NH} \rightarrow \text{this compound} + \text{NH}3

Conditions :

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Room temperature (20–25°C) for 12–24 hours.

  • Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Route 2: Direct Thioureation of Methyl 2-Chlorobenzoate

An alternative approach substitutes the aromatic chloride with a thiourea group via nucleophilic aromatic substitution (SNAr). This route requires activation of the aromatic ring:

Synthesis of Methyl 2-Chlorobenzoate

Chlorination of methyl benzoate at the ortho position is achieved using Cl₂ in the presence of Lewis acids:

Methyl benzoate+Cl2FeCl3Methyl 2-chlorobenzoate+HCl\text{Methyl benzoate} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{Methyl 2-chlorobenzoate} + \text{HCl}

Conditions :

  • Catalyst : FeCl₃ (5 mol%).

  • Solvent : Chlorobenzene.

  • Temperature : 50–60°C for 3–5 hours.

  • Yield : 65–75%.

Thiourea Substitution

The chloride is displaced by 3,3-diethylthiourea under basic conditions:

Methyl 2-chlorobenzoate+Et2NCSNH2BaseMethyl 2-(3,3-diethylthioureido)benzoate+HCl\text{Methyl 2-chlorobenzoate} + \text{Et}2\text{NCSNH}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Conditions :

  • Base : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : DMF or DMSO.

  • Temperature : 80–100°C for 8–12 hours.

  • Yield : 60–68% after aqueous workup.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material Anthranilic acidMethyl benzoate
Key Step Thiourea formation via isothiocyanateNucleophilic aromatic substitution
Reaction Time 16–30 hours11–17 hours
Overall Yield 60–70%50–60%
Purity (HPLC) ≥95%≥92%
Scalability Moderate (chromatography needed)High (aqueous workup sufficient)

Route 1 offers higher yields but requires handling toxic CS₂ and specialized purification. Route 2 avoids CS₂ but suffers from lower yields due to competing side reactions in SNAr.

Optimization Strategies and Challenges

Catalytic Enhancements

  • Thiourea Formation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in Route 1 by facilitating interphase reagent contact.

  • Chlorination : Substituting FeCl₃ with AlCl₃ in Route 2 increases chlorination selectivity but raises costs.

Solvent and Temperature Effects

  • Route 1 : Replacing ethanol with acetonitrile in the thiourea step reduces reaction time by 30% due to higher polarity.

  • Route 2 : Elevated temperatures (100°C) in DMSO accelerate SNAr but risk decomposition of the thiourea nucleophile.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final product, achieving >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thiourea byproducts in Route 1.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3,3-diethylthioureido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a substituted benzoate with a thiourea derivative. A general method includes:

  • Dissolving the starting material (e.g., methyl 2-aminobenzoate) in a solvent like ethanol or 1,4-dioxane.
  • Adding 3,3-diethylthiourea or its precursor (e.g., diethylamine and carbon disulfide) under acidic or basic conditions.
  • Refluxing the mixture for several hours, followed by solvent evaporation and purification via recrystallization or chromatography . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the presence of the thioureido group and ester functionality.
  • FT-IR spectroscopy to identify characteristic bands (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtained) for definitive structural confirmation .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

For crystallographic analysis:

  • Use SHELXL for refinement, particularly for handling disorder in flexible groups like the diethylthiourea moiety .
  • Employ Mercury CSD to visualize voids, hydrogen-bonding networks, and packing patterns. The "Materials Module" enables comparison of intermolecular interactions with similar structures in the Cambridge Structural Database (CSD) .
  • Validate thermal parameters (ADPs) to identify potential overfitting or missed symmetry .

Q. What strategies address contradictions between spectroscopic and computational data for this compound?

Discrepancies (e.g., unexpected NMR shifts or DFT-calculated geometries) can be resolved by:

  • Re-examining solvent effects or tautomeric equilibria (e.g., thiourea ↔ thione forms) using variable-temperature NMR .
  • Performing DFT geometry optimization with implicit solvent models (e.g., IEFPCM) and comparing results to crystallographic data .
  • Cross-validating with HPLC-MS to detect impurities or degradation products .

Q. How can the biological activity of this compound be systematically evaluated?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare cytotoxicity to normal cells (e.g., HEK-293) .
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase to predict binding modes .

Methodological Challenges

Q. What experimental design considerations are critical for studying polymorphism in this compound?

  • Screen for polymorphs using solvents of varying polarity (e.g., methanol, DMSO) and slow evaporation.
  • Analyze differences via PXRD and DSC to identify thermal transitions.
  • Compare lattice energies using Mercury CSD ’s packing similarity tool .

Q. How should researchers handle discrepancies in reaction yields during scale-up synthesis?

  • Investigate heat/mass transfer limitations by comparing small-scale (e.g., 1 mmol) vs. pilot-scale (10 mmol) reactions.
  • Use PAT tools (e.g., in-situ FT-IR) to monitor intermediates in real time .
  • Optimize stirring rate and solvent volume to mitigate precipitation issues .

Data Analysis and Tools

Q. Which software tools are recommended for analyzing non-covalent interactions in crystals of this compound?

  • Mercury CSD : Generate Hirshfeld surfaces and fingerprint plots to quantify interaction types (e.g., H-bonding, π-π stacking) .
  • CrystalExplorer : Calculate interaction energies (e.g., electrostatic, dispersion) for specific molecular pairs .

Q. How can researchers validate the purity of this compound before biological testing?

  • Combine HPLC (≥95% purity) with elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Use 2D NMR (e.g., HSQC, HMBC) to verify absence of regioisomers .

Advanced Structural Insights

Q. What computational methods elucidate the conformational flexibility of the thioureido group?

  • Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to study rotation around the C-N bonds.
  • Compare potential energy surfaces (PES) from DFT calculations to crystallographic torsion angles .

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